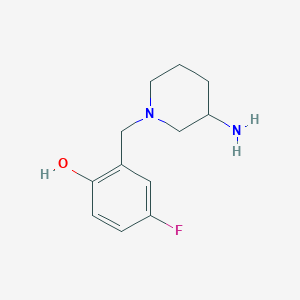![molecular formula C9H17NO4 B1529087 tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate CAS No. 1430230-65-1](/img/structure/B1529087.png)
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of carbamates like “tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate” often involves the reaction of amines with carbon dioxide and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, avoiding N-alkylation of the amine and overalkylation of the carbamate .Chemical Reactions Analysis
Carbamates like “tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate” are often involved in palladium-catalyzed cross-coupling reactions . They can also undergo reactions such as the Hofmann rearrangement .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One notable application involves its use as an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its role in the synthesis of key molecules for biological research and pharmaceutical development (Ober et al., 2004).
Synthetic Methodologies
Research also encompasses the development of synthetic methodologies, such as the protection of hydroxyl groups using tert-butyldimethylsilyl derivatives, facilitating various chemical transformations in synthetic organic chemistry (Corey & Venkateswarlu, 1972). Furthermore, silyl carbamates have been employed for the chemoselective transformation of amino protecting groups, underscoring the compound's versatility in modifying amino acids and peptides (Sakaitani & Ohfune, 1990).
Photocatalysis
In photocatalysis, tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate derivatives have been used as amidyl-radical precursors in the photoredox-catalyzed amination of o-hydroxyarylenaminones, leading to the creation of 3-aminochromones. This application demonstrates the compound's role in facilitating novel bond-forming reactions under mild conditions (Wang et al., 2022).
Enzymatic Kinetic Resolution
The enzymatic kinetic resolution of derivatives, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, via lipase-catalyzed transesterification reaction, has been explored for producing chiral organoselenanes and organotelluranes, showcasing the compound's utility in achieving high enantioselectivity in chemical synthesis (Piovan et al., 2011).
Organic Synthesis
Moreover, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, serving as precursors for the synthesis of N-(Boc)hydroxylamines and demonstrating their importance as building blocks in organic synthesis (Guinchard et al., 2005).
Propiedades
IUPAC Name |
tert-butyl N-[(3R,4S)-4-hydroxyoxolan-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-8(12)10-6-4-13-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12)/t6-,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIADDJLFYFDGK-RNFRBKRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1COCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1COC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[trans-4-hydroxyoxolan-3-yl]carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[2-(acetyloxy)ethyl]-2-methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1529004.png)
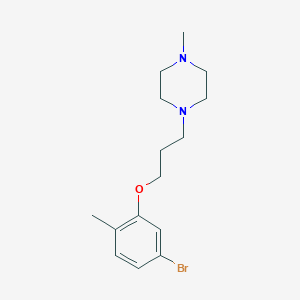
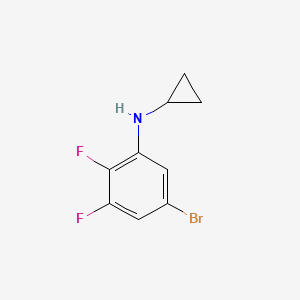
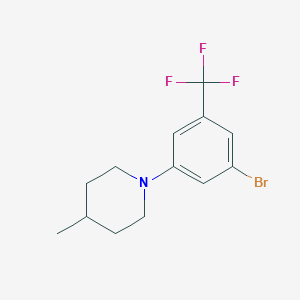
![2-[4-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1529011.png)
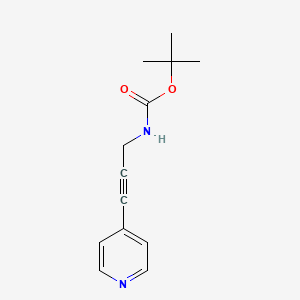
![Tert-butyl 2-benzyl-10-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1529014.png)
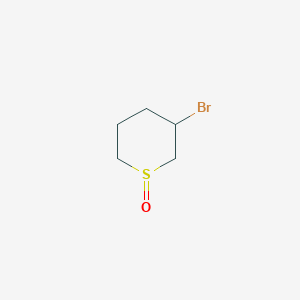
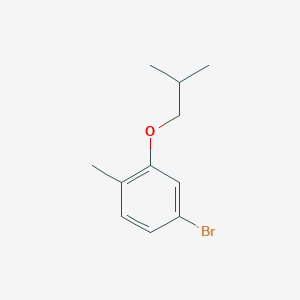
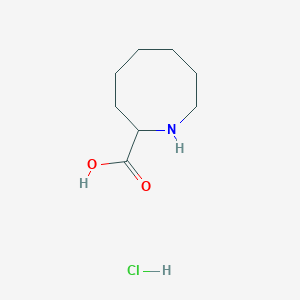
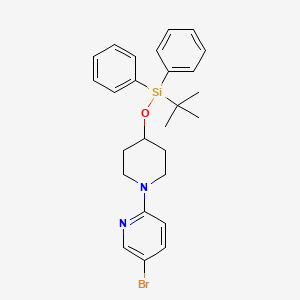
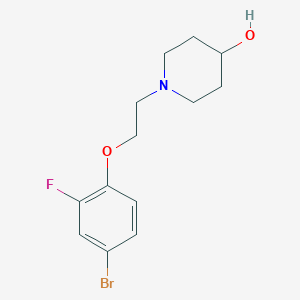
![Tert-butyl 5-hydroxy-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1529025.png)
